4-Amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile
Overview
Description
4-Amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile is a chemical compound with the molecular formula C8H2F3N3. It has a molecular weight of 197.11700 . It is also known by other names such as 4-amino-3,5,6-trifluoro-1,2-phenylene dicyanide and 4-amino-3,5,6-trifluorophthalonitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 197.11700 and a molecular formula of C8H2F3N3 . Other properties such as density, boiling point, melting point, and flash point are not available in the resources .Scientific Research Applications
Corrosion Inhibition
4-Amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile and its derivatives have been studied for their corrosion inhibition properties. Notably, 2-Aminobenzene-1,3-dicarbonitriles were synthesized and evaluated for their ability to inhibit corrosion on mild steel in acidic conditions. These compounds showed significant inhibition efficiency, with one derivative exhibiting an efficiency of 97.83% at a specific concentration. These inhibitors were identified as mixed type and their adsorption on the mild steel surface was found to be in accordance with the Langmuir adsorption isotherm. Quantum chemical calculations were also performed to support experimental observations from weight loss and electrochemical techniques (Verma, Quraishi, & Singh, 2015).
Photopolymerization Processes
Compounds related to this compound were also explored for their photopolymerization applications. Novel 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives were proposed as photosensitizers for an iodonium salt, forming a highly effective bimolecular photoinitiating system under long-wave ultraviolet and visible light. These structures were versatile, facilitating access to photoinitiating systems for various polymerization processes. The initiation mechanisms of these bimolecular systems were thoroughly investigated using various techniques, including real-time FT-IR, steady-state photolysis, fluorescence experiments, and theoretical calculations of molecular orbitals (Tomal et al., 2019).
Photovoltaic Applications
In the realm of solar energy, this compound (referred to as ATMB in the study) was studied as an additive in polymer solar cells. The addition of ATMB resulted in enhanced power conversion efficiencies due to improvements in short circuit current and fill factor. This effect was attributed to ATMB's role in facilitating the ordering of P3HT chains, which led to higher absorbance, larger crystal size of P3HT, and enhanced hole mobility. It's noteworthy that the positioning of additive molecules predominantly under the surface of the P3HT:PCBM film was crucial for these improvements (Jeong et al., 2011).
Safety and Hazards
The compound is classified as dangerous with a signal word of “Danger”. It falls under hazard class 6.1. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling . It’s important to note that this information should be used to handle the compound safely and effectively.
Properties
IUPAC Name |
4-amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F3N3/c9-5-3(1-12)4(2-13)6(10)8(14)7(5)11/h14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSBLPOJFMENII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)N)F)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407649 | |
Record name | 4-amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25693-94-1 | |
Record name | 4-amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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